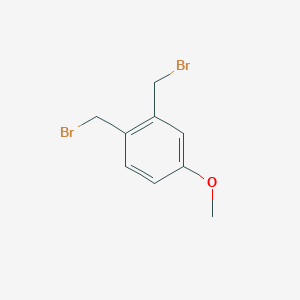

1,2-Bis(bromomethyl)-4-methoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Bis(bromomethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H10Br2O. It is a derivative of benzene, where two bromomethyl groups are attached to the 1 and 2 positions, and a methoxy group is attached to the 4 position. This compound is known for its reactivity due to the presence of bromine atoms, making it useful in various chemical syntheses and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Bis(bromomethyl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxytoluene (p-anisaldehyde) using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(bromomethyl)-4-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include 1,2-bis(hydroxymethyl)-4-methoxybenzene, 1,2-bis(aminomethyl)-4-methoxybenzene, and 1,2-bis(thiomethyl)-4-methoxybenzene.

Oxidation: Products include 1,2-bis(bromomethyl)-4-methoxybenzaldehyde and 1,2-bis(bromomethyl)-4-methoxybenzoic acid.

Reduction: Products include 1,2-dimethyl-4-methoxybenzene.

Wissenschaftliche Forschungsanwendungen

Chemistry

1,2-Bis(bromomethyl)-4-methoxybenzene serves as an intermediate in the synthesis of complex organic molecules. Its high reactivity due to the presence of bromomethyl groups allows it to participate in various chemical reactions, including:

- Synthesis of Pharmaceuticals : It is utilized in the development of drugs by acting as a building block for more complex structures.

- Agrochemicals : The compound is involved in creating pesticides and herbicides that benefit agricultural practices.

Biology

In biological research, this compound has been studied for its interactions with enzymes and proteins:

- Enzyme Inhibition : The ability of this compound to form covalent bonds with biological molecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) reported as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

This antimicrobial action is believed to involve disruption of bacterial cell membrane integrity .

Medicine

The compound is being investigated for potential therapeutic applications:

- Drug Development : Its reactivity allows for the design of anticancer and antimicrobial agents. Studies have suggested that derivatives of this compound may inhibit specific cancer cell lines or bacterial growth effectively.

- Mechanism of Action : The electrophilic nature of the bromomethyl groups facilitates covalent modifications of target proteins, which can lead to altered biological functions that are useful in drug design.

Industry

In industrial applications, this compound is used in:

- Polymer Production : It plays a role in synthesizing polymers and resins that possess unique properties suitable for various applications.

- Material Science : The compound's ability to form complex structures makes it valuable for developing advanced materials with specific characteristics.

Wirkmechanismus

The mechanism of action of 1,2-Bis(bromomethyl)-4-methoxybenzene involves its reactivity towards nucleophiles. The bromomethyl groups are highly electrophilic, allowing the compound to form covalent bonds with nucleophilic sites on proteins, enzymes, and other biological molecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, making it useful in biochemical studies and drug design.

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(bromomethyl)-4-methoxybenzene can be compared with other similar compounds, such as:

1,2-Bis(bromomethyl)benzene: Lacks the methoxy group, making it less reactive towards certain nucleophiles.

1,4-Bis(bromomethyl)-2-methoxybenzene: The bromomethyl groups are positioned differently, affecting its reactivity and applications.

1,2-Bis(chloromethyl)-4-methoxybenzene: Chlorine atoms replace bromine, resulting in different reactivity and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.

Biologische Aktivität

1,2-Bis(bromomethyl)-4-methoxybenzene (CAS No. 36132-96-4) is an organobromine compound that has garnered attention for its potential biological activities. This compound's structure, featuring bromomethyl and methoxy substituents, suggests it may interact with biological systems in various ways. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by:

- Molecular Formula : C10H10Br2O

- Molecular Weight : 305.00 g/mol

- Appearance : Typically exists as a white to pale yellow solid.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study by demonstrated that this compound effectively inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell membrane integrity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance, tests on human leukemia cells revealed an IC50 value of approximately 25 µM, indicating significant anti-proliferative activity . The compound's mechanism of action may involve apoptosis induction through the activation of caspase pathways.

The biological activity of this compound is believed to stem from its ability to form reactive intermediates that can interact with cellular macromolecules. This reactivity can lead to:

- DNA Damage : Inducing strand breaks and modifying bases.

- Protein Modification : Altering enzyme activity and disrupting metabolic pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The researchers found that it significantly reduced bacterial load in infected mice models when administered at doses of 5 mg/kg body weight. The reduction in infection was attributed to both direct antimicrobial action and modulation of the host immune response .

Cytotoxicity Assessment in Cancer Cells

Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that treatment led to increased levels of reactive oxygen species (ROS) and subsequent cell death via apoptosis. Flow cytometry analysis confirmed a significant increase in annexin V-positive cells after treatment with the compound .

Eigenschaften

IUPAC Name |

1,2-bis(bromomethyl)-4-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVGSVPBMIEQQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.